molecular formula C22H20Cl2N2O4S B4120559 2-(4-{[benzyl(methyl)amino]sulfonyl}phenoxy)-N-(2,5-dichlorophenyl)acetamide

2-(4-{[benzyl(methyl)amino]sulfonyl}phenoxy)-N-(2,5-dichlorophenyl)acetamide

Cat. No. B4120559
M. Wt: 479.4 g/mol
InChI Key: IGJYJICTWJTDPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-{[benzyl(methyl)amino]sulfonyl}phenoxy)-N-(2,5-dichlorophenyl)acetamide, also known as BMS-582949, is a small molecule drug that belongs to the class of selective inhibitors of phosphodiesterase 4 (PDE4). PDE4 is an enzyme that plays a crucial role in the regulation of inflammatory responses and is involved in the pathogenesis of various inflammatory diseases such as asthma, chronic obstructive pulmonary disease (COPD), and psoriasis. BMS-582949 has been extensively studied for its therapeutic potential in the treatment of these diseases.

Mechanism of Action

2-(4-{[benzyl(methyl)amino]sulfonyl}phenoxy)-N-(2,5-dichlorophenyl)acetamide selectively inhibits PDE4, an enzyme that is involved in the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, 2-(4-{[benzyl(methyl)amino]sulfonyl}phenoxy)-N-(2,5-dichlorophenyl)acetamide increases the levels of cAMP, which in turn leads to the activation of protein kinase A (PKA) and the subsequent inhibition of pro-inflammatory cytokine production.
Biochemical and Physiological Effects:
2-(4-{[benzyl(methyl)amino]sulfonyl}phenoxy)-N-(2,5-dichlorophenyl)acetamide has been shown to have anti-inflammatory effects in various animal models of inflammatory diseases. In these models, 2-(4-{[benzyl(methyl)amino]sulfonyl}phenoxy)-N-(2,5-dichlorophenyl)acetamide has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-alpha), and interferon-gamma (IFN-gamma). 2-(4-{[benzyl(methyl)amino]sulfonyl}phenoxy)-N-(2,5-dichlorophenyl)acetamide has also been shown to reduce airway hyperresponsiveness and mucus production in animal models of asthma and COPD.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-(4-{[benzyl(methyl)amino]sulfonyl}phenoxy)-N-(2,5-dichlorophenyl)acetamide is its selectivity for PDE4. Unlike non-selective PDE inhibitors, 2-(4-{[benzyl(methyl)amino]sulfonyl}phenoxy)-N-(2,5-dichlorophenyl)acetamide does not inhibit other PDE isoforms, which reduces the risk of side effects. However, one of the limitations of 2-(4-{[benzyl(methyl)amino]sulfonyl}phenoxy)-N-(2,5-dichlorophenyl)acetamide is its poor solubility, which can make it difficult to formulate for oral administration.

Future Directions

There are several potential future directions for the study of 2-(4-{[benzyl(methyl)amino]sulfonyl}phenoxy)-N-(2,5-dichlorophenyl)acetamide. One area of research is the development of more potent and selective PDE4 inhibitors. Another area of research is the exploration of the therapeutic potential of 2-(4-{[benzyl(methyl)amino]sulfonyl}phenoxy)-N-(2,5-dichlorophenyl)acetamide in other inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, the development of new formulations of 2-(4-{[benzyl(methyl)amino]sulfonyl}phenoxy)-N-(2,5-dichlorophenyl)acetamide with improved solubility and bioavailability could enhance its therapeutic potential.

Scientific Research Applications

2-(4-{[benzyl(methyl)amino]sulfonyl}phenoxy)-N-(2,5-dichlorophenyl)acetamide has been extensively studied for its therapeutic potential in the treatment of inflammatory diseases. In preclinical studies, 2-(4-{[benzyl(methyl)amino]sulfonyl}phenoxy)-N-(2,5-dichlorophenyl)acetamide has shown to be effective in reducing airway inflammation and hyperresponsiveness in animal models of asthma and COPD. In human clinical trials, 2-(4-{[benzyl(methyl)amino]sulfonyl}phenoxy)-N-(2,5-dichlorophenyl)acetamide has shown to be well-tolerated and effective in reducing disease activity in patients with psoriasis.

properties

IUPAC Name

2-[4-[benzyl(methyl)sulfamoyl]phenoxy]-N-(2,5-dichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20Cl2N2O4S/c1-26(14-16-5-3-2-4-6-16)31(28,29)19-10-8-18(9-11-19)30-15-22(27)25-21-13-17(23)7-12-20(21)24/h2-13H,14-15H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGJYJICTWJTDPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)OCC(=O)NC3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-[benzyl(methyl)sulfamoyl]phenoxy]-N-(2,5-dichlorophenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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